

3-(Morpholinosulfonyl)aniline: A Technical Guide to a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-(Morpholinosulfonyl)aniline

Cat. No.: B185278

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Morpholinosulfonyl)aniline is a synthetic organic compound featuring a central aniline ring substituted with a morpholinosulfonyl group. While specific detailed studies on its discovery and biological activity are not extensively documented in publicly available literature, its structural motifs—aniline, morpholine, and sulfonamide—are of significant interest in medicinal chemistry. This technical guide provides an overview of the compound's chemical properties, places it within the broader context of sulfonamide and aniline chemistry, outlines a general synthetic approach, and explores its potential applications in drug discovery based on the known activities of related molecules.

Introduction

3-(Morpholinosulfonyl)aniline belongs to the class of aromatic sulfonamides. The sulfonamide functional group is a cornerstone in medicinal chemistry, famously associated with the first generation of antibacterial drugs and continuing to be a key component in a wide range of modern therapeutics.^[1] The aniline moiety is also a privileged scaffold in drug design, offering a versatile platform for chemical modification to interact with various biological targets. ^[1] The presence of the morpholine ring can enhance the physicochemical properties of a molecule, such as solubility and metabolic stability. This guide will delve into the known characteristics of **3-(Morpholinosulfonyl)aniline** and its potential as a building block in the synthesis of novel bioactive compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of **3-(Morpholinosulfonyl)aniline** is presented in Table 1. This data is compiled from various chemical supplier databases.[\[2\]](#)[\[3\]](#)

Property	Value	Reference
Molecular Formula	C ₁₀ H ₁₄ N ₂ O ₃ S	[2]
Molecular Weight	242.30 g/mol	[1]
CAS Number	22184-97-0	[1]
Appearance	Solid	[2]
Purity	Typically ≥96%	[2]
InChI Key	FKFOJDYRQYJURJ- UHFFFAOYSA-N	[2]
Synonyms	3-(morpholine-4-sulfonyl)- aniline, 3-(morpholin-4- ylsulfonyl)phenylamine	[2]

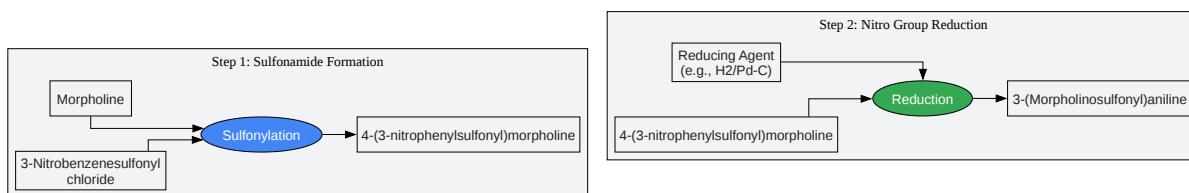
Historical Context and Discovery

Detailed historical information regarding the first synthesis and discovery of **3-(Morpholinosulfonyl)aniline** is not readily available in the surveyed scientific literature and patent databases. It is primarily recognized as a commercially available synthetic intermediate. The development and exploration of this compound likely arose from the broader interest in the synthesis of novel sulfonamide and aniline derivatives for potential pharmaceutical applications.

Synthesis

While a specific, detailed experimental protocol for the synthesis of **3-(Morpholinosulfonyl)aniline** is not explicitly described in the reviewed literature, a general and logical synthetic route can be proposed based on established chemical principles for analogous compounds. This would typically involve a two-step process starting from 3-nitrobenzenesulfonyl chloride.

General Experimental Protocol (Hypothetical)


Step 1: Synthesis of 4-(3-nitrophenoxy)sulfonylmorpholine

- In a reaction vessel, dissolve 3-nitrobenzenesulfonyl chloride in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add morpholine (1.1 equivalents) to the cooled solution while stirring. An organic base like triethylamine (1.2 equivalents) can be added to scavenge the hydrochloric acid byproduct.
- Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude 4-(3-nitrophenoxy)sulfonylmorpholine.
- The crude product can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Nitro Group to an Amine

- Dissolve the 4-(3-nitrophenoxy)sulfonylmorpholine from Step 1 in a suitable solvent, such as ethanol or ethyl acetate.
- Add a reducing agent. Common methods include catalytic hydrogenation (e.g., using palladium on carbon under a hydrogen atmosphere) or metal-acid reduction (e.g., using tin(II) chloride in hydrochloric acid, or iron powder in acetic acid).
- The reaction is stirred at room temperature or with gentle heating until the reduction is complete (monitored by TLC).
- After the reaction is complete, the catalyst (if used) is filtered off. If a metal-acid reduction was used, the reaction mixture is neutralized with a base (e.g., sodium bicarbonate) and extracted with an organic solvent.

- The organic extracts are combined, washed, dried, and concentrated to yield **3-(Morpholinosulfonyl)aniline**.
- Further purification can be achieved by recrystallization or column chromatography.

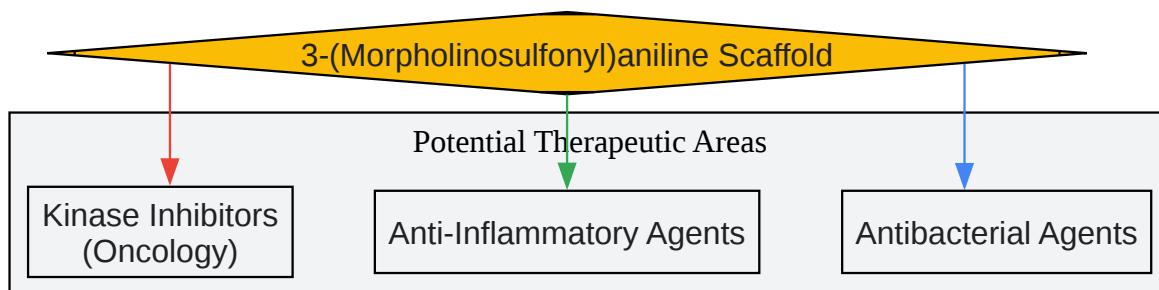
[Click to download full resolution via product page](#)

General Synthetic Workflow for **3-(Morpholinosulfonyl)aniline**.

Potential Applications in Drug Discovery

While there are no specific drugs or clinical candidates publicly identified as containing the **3-(Morpholinosulfonyl)aniline** core, its constituent chemical motifs are prevalent in numerous bioactive molecules. This suggests its potential as a valuable scaffold for the development of new therapeutic agents.

Kinase Inhibitors


Many kinase inhibitors feature an aniline or anilino-like core, which often serves as a key pharmacophore that binds to the hinge region of the kinase ATP-binding site. The amino group of the aniline can be further functionalized to introduce other pharmacophoric elements. The morpholinosulfonyl group can act as a water-solubilizing group and occupy solvent-exposed regions of the binding pocket.

Anti-Inflammatory Agents

Derivatives of aniline and sulfonamides have been explored for their anti-inflammatory properties. For instance, certain sulfonamide-containing compounds are known to be inhibitors of cyclooxygenase (COX) enzymes.^{[4][5][6]} The **3-(Morpholinosulfonyl)aniline** scaffold could be elaborated to design novel non-steroidal anti-inflammatory drugs (NSAIDs).

Antibacterial Agents

The sulfonamide group is the defining feature of sulfa drugs, the first class of synthetic antibacterial agents.^[1] Although bacterial resistance is widespread, the sulfonamide scaffold is still utilized in the development of new antimicrobial compounds. The aniline and morpholine moieties can be modified to optimize the antibacterial spectrum and pharmacokinetic properties.

[Click to download full resolution via product page](#)

Potential Applications of the **3-(Morpholinosulfonyl)aniline** Scaffold.

Conclusion

3-(Morpholinosulfonyl)aniline is a readily available chemical intermediate with significant potential in the field of drug discovery and medicinal chemistry. Although its own discovery and history are not well-documented, the presence of the aniline, morpholine, and sulfonamide moieties within its structure makes it an attractive starting point for the synthesis of novel compounds with a range of potential biological activities. Further research into the derivatization of this scaffold could lead to the identification of new therapeutic agents targeting a variety of diseases. The general synthetic routes and potential applications outlined in this guide provide a foundation for researchers and scientists to explore the utility of this versatile compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-(Morpholinosulfonyl)aniline CAS 22184-97-0 [benchchem.com]
- 2. 3-(Morpholinosulfonyl)aniline | CymitQuimica [cymitquimica.com]
- 3. echemi.com [echemi.com]
- 4. Design, synthesis and preliminary pharmacological evaluation of new non-steroidal anti-inflammatory agents having a 4-(methylsulfonyl) aniline pharmacophore - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Preliminary Pharmacological Evaluation of New Non-Steroidal Anti-Inflammatory Agents Having a 4-(Methylsulfonyl) Aniline Pharmacophore [mdpi.com]
- To cite this document: BenchChem. [3-(Morpholinosulfonyl)aniline: A Technical Guide to a Versatile Synthetic Intermediate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185278#discovery-and-history-of-3-morpholinosulfonyl-aniline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com